2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid
Description
Properties
IUPAC Name |
2-(3-bromo-1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O3/c1-12-7-5(6(9)11-12)8(16)13(3-10-7)2-4(14)15/h3H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFMXYOCMKWEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)C(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136787 | |
| Record name | 5H-Pyrazolo[3,4-d]pyrimidine-5-acetic acid, 3-bromo-1,4-dihydro-1-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-18-1 | |
| Record name | 5H-Pyrazolo[3,4-d]pyrimidine-5-acetic acid, 3-bromo-1,4-dihydro-1-methyl-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrazolo[3,4-d]pyrimidine-5-acetic acid, 3-bromo-1,4-dihydro-1-methyl-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrazolo[3,4-d]pyrimidine Core
- The initial step involves the reaction of 3-aminopyrazole derivatives with appropriate electrophilic reagents such as ethyl 3-ethoxyprop-2-enoate or related esters under heating conditions in solvents like dimethylformamide (DMF). This step leads to the formation of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one intermediates, which are regioselectively formed depending on reaction conditions.
Halogenation (Bromination)
- The pyrazolo[3,4-d]pyrimidin-5-one intermediate is chlorinated using phosphorus oxychloride (POCl3) to yield the 5-chloropyrazolo[3,4-d]pyrimidine derivative.
- Bromination is then performed using N-bromosuccinimide (NBS) to selectively introduce the bromine atom at the 3-position of the heterocyclic ring, yielding 3-bromo-5-chloropyrazolo[3,4-d]pyrimidine.
Introduction of the Acetic Acid Side Chain
- The 5-chlorine is displaced by nucleophilic substitution using suitable nucleophiles such as amino acids or aminoethanol derivatives to introduce a linker.
- Protection of hydroxyl and amine groups is often employed using tert-butyldimethylsilyl (TBDMS) and tert-butoxycarbonyl (BOC) groups respectively to facilitate further functionalization.
- The acetic acid functionality is introduced by hydrolysis of ester intermediates or by direct substitution with acetic acid derivatives.
- Deprotection steps using trifluoroacetic acid (TFA) or lithium hydroxide (LiOH) yield the free acid form of the compound.
Representative Reaction Scheme Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-Aminopyrazole + ethyl 3-ethoxyprop-2-enoate | Heating in DMF | 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | Formation of pyrazolopyrimidinone core |
| 2 | Pyrazolopyrimidinone | POCl3, reflux | 5-Chloropyrazolo[3,4-d]pyrimidine | Chlorination at 5-position |
| 3 | 5-Chloropyrazolopyrimidine | NBS, room temperature | 3-Bromo-5-chloropyrazolo[3,4-d]pyrimidine | Selective bromination at 3-position |
| 4 | 3-Bromo-5-chloropyrazolopyrimidine | Nucleophile (e.g., aminoethanol derivative), base | Substituted intermediate with linker | Nucleophilic aromatic substitution |
| 5 | Protected intermediate | Deprotection agents (TFA, LiOH) | 2-{3-bromo-1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid | Final product with free acid |
Research Findings and Optimization Notes
- The regioselectivity of the pyrazolo[1,5-a]pyrimidin-5-one formation is sensitive to reaction conditions, affecting yields and purity of the desired isomer.
- Bromination with NBS is preferred due to its mildness and selectivity, minimizing overbromination or side reactions.
- Protecting groups such as TBDMS and BOC are critical for successful multi-step synthesis, allowing selective functional group transformations without undesired side reactions.
- Suzuki coupling reactions have been employed in related pyrazolo-pyrimidine systems to introduce aryl substituents, which can be adapted for further functionalization of the core structure.
- Deprotection and hydrolysis steps must be carefully controlled to avoid decomposition or side reactions, with TFA and LiOH being effective reagents for removing BOC and ester groups respectively.
Summary Table of Key Reagents and Conditions
| Transformation | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization to pyrazolopyrimidinone | 3-Aminopyrazole + ethyl 3-ethoxyprop-2-enoate, DMF, heat | Core scaffold formation |
| Chlorination | Phosphorus oxychloride (POCl3), reflux | Introduction of chlorine at 5-position |
| Bromination | N-Bromosuccinimide (NBS), room temperature | Selective bromination at 3-position |
| Nucleophilic substitution | Aminoethanol derivatives, base | Introduction of linker/acetic acid precursor |
| Protection | TBDMS-Cl, BOC anhydride | Protect hydroxyl and amine groups |
| Deprotection | Trifluoroacetic acid (TFA), lithium hydroxide (LiOH) | Removal of protecting groups, hydrolysis to acid |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as cell cycle arrest, apoptosis, or immune modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidin-4-one Core
Bromo vs. Non-Halogenated Derivatives
- Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate ():
- Lacks the bromine atom at position 3, reducing molecular weight (208.18 g/mol vs. 287.07 g/mol).
- The ethyl ester group improves membrane permeability but requires hydrolysis to the free acid for biological activity.
- Key difference: Bromine’s electron-withdrawing effect may enhance electrophilic reactivity in the target compound, influencing interactions with biological targets.
Methyl vs. Phenyl Substituents
Functional Group Modifications on the Acetic Acid Side Chain
Acetic Acid vs. Hydrazide Derivatives
- (E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide (5c) ():
- Replaces the carboxylic acid with a hydrazide group conjugated to a nitrobenzylidene moiety.
- Exhibits higher antiproliferative activity (78% yield, 244–246°C melting point) compared to other derivatives, likely due to the electron-withdrawing nitro group enhancing target binding .
- The hydrazide group allows for Schiff base formation, a common strategy in drug design for improving bioavailability.
Ester vs. Acid Forms
Heterocyclic Core Modifications
- 2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid (): Replaces the pyrimidine ring with a pyridine ring (pyrazolo[3,4-b]pyridine core). Molecular weight: 223.19 g/mol (vs. 287.07 g/mol for the target compound), with a hydroxy group enhancing solubility .
Physicochemical Data
Biological Activity
2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities and has potential therapeutic applications, particularly in oncology and enzymatic inhibition.
- Chemical Formula : CHBrNO
- Molecular Weight : 287.07 g/mol
- IUPAC Name : 2-(3-bromo-1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetic acid
- CAS Number : 1251924-18-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various cellular signaling pathways. The presence of the bromine atom and the acetic acid moiety enhances its binding affinity to target enzymes, leading to modulation of their activity. This interaction can result in significant cellular effects, including:
- Cell Cycle Arrest : Inhibition of kinases can lead to disruption in cell cycle progression.
- Apoptosis Induction : The compound has been shown to trigger apoptosis through pathways involving caspases and p53 signaling.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- Breast Cancer Cells : In vitro assays revealed that this compound exhibits cytotoxic effects on MCF-7 and MDA-MB-231 cell lines, with IC values comparable to established chemotherapeutics like cisplatin. The compound induces apoptosis via activation of caspase pathways and promotes autophagy through increased expression of beclin-1 .
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes:
- Kinase Inhibition : It has shown effective inhibition against specific kinases involved in cancer progression and inflammatory responses.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, highlighting its ability to induce apoptosis and inhibit cell proliferation significantly .
- Mechanistic Insights : Further research indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are critical mediators in apoptosis .
Comparative Analysis
The biological activities of this compound can be compared with similar pyrazolo derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Structure | Anticancer, anti-inflammatory |
| Benzimidazole Derivatives | Structure | Antiviral, antibacterial |
Q & A
Q. What are the optimal synthetic routes for preparing 2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid?
The compound can be synthesized via refluxing 3-bromo-1-methyl-4-oxo-pyrazolo[3,4-d]pyrimidine with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base, achieving yields up to 88% . Subsequent hydrolysis with hydrazine hydrate in ethanol yields the acetohydrazide derivative (95% yield). Purification via recrystallization from ethanol ensures high purity. For structural confirmation, X-ray crystallography is recommended to analyze dihedral angles and coplanarity of side chains .
Q. Which spectroscopic techniques are critical for characterizing the bromine substituent and acetic acid moiety in this compound?
Key techniques include:
- NMR spectroscopy : To confirm the bromine position and methyl/acetic acid substituents. For example, H NMR can resolve signals for methyl groups (δ ~2.56 ppm) and aromatic protons .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., observed [M+1] peaks at m/z 311.1 for related pyrazolopyrimidines) .
- X-ray crystallography : Provides precise bond lengths and angles, as demonstrated for similar pyrazolopyrimidine esters (e.g., dihedral angles of 26.14° between rings) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm). For thermally unstable derivatives, storage at room temperature in inert atmospheres is advised to prevent decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo anticancer activity data for pyrazolopyrimidine derivatives?
Discrepancies often arise from metabolic instability or poor bioavailability. To address this:
- Prodrug modification : Convert the acetic acid moiety to ethyl esters (e.g., ethyl 2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetate) to enhance lipophilicity and absorption .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in plasma to measure half-life and tissue distribution. For example, compound CBS-1 (a pyrazolopyrimidine-urea hybrid) showed a 12-hour half-life in murine models, correlating with sustained tumor suppression .
Q. How can researchers elucidate the apoptosis-inducing mechanisms of this compound in cancer cells?
- Caspase activation assays : Treat A549 cells with IC50 doses (e.g., 2.5 µM) and measure caspase-3/7 activity fluorometrically using Z-DEVD-AMC substrates .
- Western blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2). CBS-1 reduced Bcl-2 expression by 60% in lung adenocarcinoma models .
- Flow cytometry : Analyze cell cycle arrest (e.g., G1/S phase blockage) and Annexin V staining for early/late apoptosis .
Q. What computational methods predict the impact of bromine substitution on binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Bromine’s electronegativity may enhance halogen bonding with backbone carbonyls (e.g., C=O of Thr766 in EGFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Bromine-substituted derivatives show 20% higher binding energy scores compared to non-halogenated analogs .
Q. How do peptide linker modifications (e.g., glycine vs. phenylalanine) influence the compound’s biological activity?
- Hydrophobicity optimization : Replace the acetic acid moiety with phenylalanine ethyl ester to increase logP (e.g., from 1.2 to 2.8), enhancing membrane permeability. This strategy improved antimicrobial activity by 4-fold in Staphylococcus aureus .
- Flexibility studies : Glycine linkers (e.g., ethyl glycinyl esters) allow conformational freedom, improving binding to flexible enzyme active sites. For rigid targets, leucine-based linkers reduce entropy penalties .
Methodological Challenges
Q. How should researchers troubleshoot low yields during esterification of the acetic acid side chain?
- Reaction optimization : Increase the molar ratio of ethyl chloroacetate (1:1.5) and extend reflux time to 8 hours. Use anhydrous potassium carbonate to minimize hydrolysis .
- Byproduct analysis : Characterize side products (e.g., diesters) via TLC (silica gel, ethyl acetate/hexane 3:7). Recrystallization from ethanol removes polar impurities .
Q. What protocols ensure safe handling of this compound during in vitro assays?
Q. How can researchers validate the compound’s selectivity against non-target kinases?
- Kinase profiling : Screen at 1 µM against a panel of 50 kinases (e.g., Eurofins KinaseProfiler). Pyrazolopyrimidines typically show <10% inhibition off-target .
- CRISPR knockouts : Generate A549 cells lacking EGFR or Aurora B. A >80% reduction in cytotoxicity in knockout models confirms on-target activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
